tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring substituted with a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate typically involves the reaction of a cyclobutylamine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Cyclobutylamine derivative: + →
Reaction conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more controlled and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, reflux.
Substitution: Amines or thiols, polar aprotic solvents (e.g., dimethyl sulfoxide), elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The presence of the fluoromethyl group can enhance binding affinity and selectivity towards certain targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclobutyl)carbamate
- tert-Butyl ((1R,2R)-2-(chloromethyl)cyclobutyl)carbamate
- tert-Butyl ((1R,2R)-2-(bromomethyl)cyclobutyl)carbamate
Uniqueness
tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18FNO2 |
---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
InChI Key |
IHHSXCLECNNDPN-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CF |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.